molecular formula C24H32N2O B12359305 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide CAS No. 2747915-99-5

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide

Cat. No.: B12359305
CAS No.: 2747915-99-5
M. Wt: 369.6 g/mol
InChI Key: VCCPXHWAJYWQMR-CGMUFORSSA-N
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Description

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is a synthetic compound primarily used in research settings. It is a deuterated analog of a well-known class of compounds, often utilized in the study of metabolic pathways and receptor interactions. The compound’s structure includes a phenyl ring, a piperidine ring, and a pentanamide chain, making it a versatile molecule for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The phenyl ring is then introduced through a series of substitution reactions. Deuterium atoms are incorporated to create the deuterated analog, which is crucial for certain types of research, such as metabolic studies.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. Common solvents used include chloroform, dichloromethane, and methanol. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.

    Substitution: Often involves halogenation or nitration reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and developing new synthetic methods.

    Biology: Investigating metabolic pathways and enzyme interactions.

    Medicine: Exploring potential therapeutic applications and drug interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The deuterated analog allows for detailed studies of metabolic pathways, as the deuterium atoms provide a unique signature that can be tracked using various analytical techniques. This helps in understanding the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid with a similar piperidine structure.

    Meperidine: Another synthetic opioid with a related chemical structure.

    Furanylfentanyl: A fentanyl analog with a furan ring.

Uniqueness

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is unique due to its deuterated nature, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.

Properties

CAS No.

2747915-99-5

Molecular Formula

C24H32N2O

Molecular Weight

369.6 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide

InChI

InChI=1S/C24H32N2O/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3/i5D,8D,9D,12D,13D

InChI Key

VCCPXHWAJYWQMR-CGMUFORSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H]

Canonical SMILES

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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